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CAS No.: 888041-37-0

Cat. No.: B1284212

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triphenylene
Core
Triphenylene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant

interest in materials science and organic electronics. Their planar, disc-like structure allows for

self-assembly into columnar liquid crystalline phases, which exhibit excellent charge transport

properties. This makes them highly promising for applications in organic light-emitting diodes

(OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The

introduction of bromine atoms at the 2 and 7 positions of the triphenylene core, yielding 2,7-
Dibromotriphenylene, provides a versatile platform for further functionalization through

various cross-coupling reactions, allowing for the fine-tuning of its electronic and physical

properties. This guide provides a detailed, in-depth exploration of a reliable and commonly

employed synthetic route to 2,7-Dibromotriphenylene.
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Strategic Overview: A Two-Step Approach to the
Triphenylene Core
The synthesis of 2,7-Dibromotriphenylene is most effectively achieved through a two-step

process that first constructs a substituted o-terphenyl precursor, followed by an intramolecular

oxidative cyclization to form the rigid triphenylene core. This strategy offers a high degree of

control and generally provides good yields.

The overall synthetic pathway can be visualized as follows:

Step 1: Suzuki-Miyaura Cross-Coupling

Step 2: Intramolecular Oxidative Cyclization (Scholl Reaction)

1,2-Dibromobenzene

4,4'-Dibromo-o-terphenyl
Pd Catalyst, Base

(4-Bromophenyl)boronic acid

4,4'-Dibromo-o-terphenyl 2,7-Dibromotriphenylene
FeCl3, Oxidant

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 2,7-Dibromotriphenylene.

PART 1: Synthesis of the Precursor: 4,4'-Dibromo-o-
terphenyl via Suzuki-Miyaura Cross-Coupling
The initial step involves the construction of the o-terphenyl backbone through a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile

method for the formation of C-C bonds between aryl halides and organoboron compounds.[2]

Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a

palladium(0) species.[3] The key steps are:
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Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 1,2-

dibromobenzene.

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the

palladium center.

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form

the new C-C bond, regenerating the palladium(0) catalyst.

The use of a suitable base is crucial for the activation of the boronic acid and to facilitate the

transmetalation step.

Detailed Experimental Protocol
Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

1,2-Dibromobenzene 235.91 1.0 g 4.24 mmol

(4-

Bromophenyl)boronic

acid

200.82 2.05 g 10.2 mmol

Tetrakis(triphenylphos

phine)palladium(0)
1155.56 0.245 g 0.21 mmol

Sodium Carbonate

(Na2CO3)
105.99 2.25 g 21.2 mmol

Toluene - 40 mL -

Ethanol - 10 mL -

Water - 10 mL -

Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 1,2-dibromobenzene (1.0 g, 4.24 mmol), (4-bromophenyl)boronic acid (2.05 g, 10.2

mmol), and sodium carbonate (2.25 g, 21.2 mmol).

Add toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.

Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes to

remove any dissolved oxygen, which can deactivate the palladium catalyst.

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0)

(0.245 g, 0.21 mmol) to the reaction mixture.

Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 24

hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Add 50 mL of water and transfer the mixture to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

The crude product is purified by column chromatography on silica gel using a

hexane/dichloromethane gradient to afford 4,4'-dibromo-o-terphenyl as a white solid.

PART 2: Intramolecular Oxidative Cyclization (Scholl
Reaction)
The second and final step is the intramolecular oxidative cyclization of the o-terphenyl

precursor to form the planar triphenylene core. The Scholl reaction is a classic method for

forming aryl-aryl bonds through dehydrogenation, typically promoted by a Lewis acid and an

oxidant.[4][5] In this synthesis, anhydrous iron(III) chloride (FeCl3) serves as both the Lewis

acid and the oxidant.[6]
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Mechanistic Considerations
The mechanism of the Scholl reaction can be complex and is often debated, with possibilities

including an arenium cation pathway or a radical cation pathway.[7] In the context of FeCl3-

mediated cyclization, the reaction is believed to proceed via the formation of a radical cation,

which then undergoes an intramolecular cyclization followed by rearomatization. The choice of

a suitable solvent is critical to ensure the solubility of the reactants and to mediate the reaction.

4,4'-Dibromo-o-terphenyl Radical Cation IntermediateFeCl3 (-e-) Cyclized Intermediate

Intramolecular
Cyclization 2,7-Dibromotriphenylene

Oxidation & Rearomatization
(-2H+, -e-)

Click to download full resolution via product page

Caption: Simplified mechanistic pathway of the Scholl reaction.

Detailed Experimental Protocol
Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4,4'-Dibromo-o-

terphenyl
388.02 1.0 g 2.58 mmol

Anhydrous Iron(III)

Chloride (FeCl3)
162.20 1.26 g 7.74 mmol

Anhydrous

Dichloromethane

(DCM)

- 50 mL -

Nitromethane - 5 mL -

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet,

dissolve 4,4'-dibromo-o-terphenyl (1.0 g, 2.58 mmol) in anhydrous dichloromethane (50 mL).
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To this solution, add anhydrous iron(III) chloride (1.26 g, 7.74 mmol) in one portion.

Add nitromethane (5 mL) to the reaction mixture.

Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 12

hours. The solution will typically turn dark in color.

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by slowly

adding 100 mL of methanol. This will precipitate the product and quench the excess FeCl3.

Stir the mixture for 30 minutes, and then collect the precipitate by vacuum filtration.

Wash the solid with copious amounts of methanol to remove any remaining iron salts,

followed by washing with water.

The crude product is then purified by recrystallization from a suitable solvent system, such

as a mixture of toluene and ethanol, or by sublimation under high vacuum to yield 2,7-
Dibromotriphenylene as a white to off-white solid.

Characterization and Quality Control
The identity and purity of the final product, 2,7-Dibromotriphenylene, should be confirmed by

standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular

structure and the positions of the bromine substituents.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Melting Point Analysis: To assess the purity of the final product. The reported melting point is

in the range of 230-234 °C.[8]

Conclusion
The synthesis of 2,7-Dibromotriphenylene via a two-step sequence of Suzuki-Miyaura cross-

coupling and subsequent FeCl3-mediated Scholl reaction is a robust and reliable method for

obtaining this valuable building block for advanced organic materials. Careful control of

reaction conditions, particularly the exclusion of oxygen in the Suzuki coupling and the use of
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anhydrous conditions in the Scholl reaction, is paramount for achieving high yields and purity.

This guide provides a comprehensive framework for researchers to successfully synthesize

and characterize this important triphenylene derivative, paving the way for its application in the

development of next-generation organic electronic devices.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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